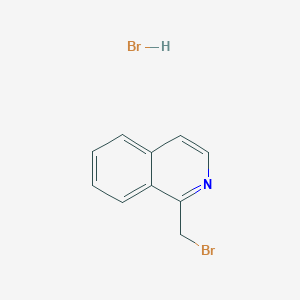

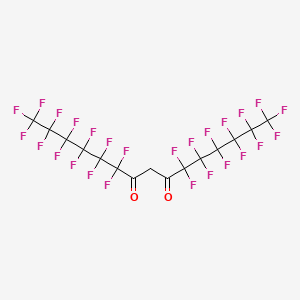

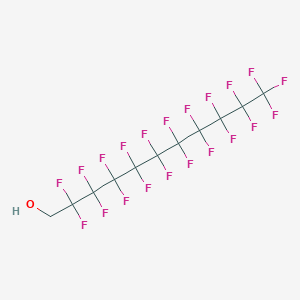

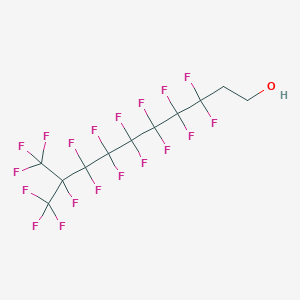

![molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2](/img/structure/B1333493.png)

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Descripción general

Descripción

“N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine” is a chemical compound with the CAS Number: 928064-01-1 . It has a molecular weight of 207.13 . The IUPAC name for this compound is 1-fluoro-3-(nitrosomethyl)-5-(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, has been reported through fluorination and trifluoromethylation of N-containing compounds . Novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents have been designed and synthesized by silver-mediated oxidative trifluoromethylation .Chemical Reactions Analysis

These reagents have been successfully applied to the direct incorporation of a NCF3 moiety into commonly used unsaturated substrates under photoredox catalysis . This protocol enables the efficient and regioselective C–H trifluoromethylamination of various (hetero)arenes, including complex bioactive molecules .Aplicaciones Científicas De Investigación

Antineoplastic Drug Metabolite Analysis

This compound is a key metabolite in the biotransformation of flutamide , an antineoplastic drug used in prostate cancer therapy. It undergoes extensive first-pass metabolism in the liver, resulting in several metabolites, including 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) , which is crucial for plasma analysis .

High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, this compound’s derivatives are used as standards in HPLC methods to quantify the presence of flutamide and its metabolites in biological samples. This is vital for understanding the pharmacokinetics and pharmacodynamics of the drug .

Hepatotoxicity Studies

The compound’s metabolites, particularly Flu-1 , have been linked to severe hepatic dysfunction. Research involving this compound aids in identifying the toxicological pathways and mitigating the adverse effects of drug-induced liver injury .

Chromatographic Method Development

The compound is utilized in the development of chromatographic methods, aiming to resolve flutamide and its metabolites. This is essential for pharmaceutical quality control and ensuring the safety and efficacy of the medication .

Chemical Synthesis

As a reagent, this compound is involved in the synthesis of various fluorinated aromatic compounds, which are valuable in medicinal chemistry for their biological activity and potential therapeutic applications .

Material Science

In material science, derivatives of this compound are used in the synthesis of novel materials with potential applications in electronics, coatings, and other advanced materials due to their unique chemical properties .

Environmental Chemistry

This compound’s derivatives can be used as tracers or markers in environmental studies to track the presence and movement of fluorinated compounds in ecosystems, aiding in pollution monitoring and control .

Bioanalytical Method Validation

The compound plays a role in the validation of bioanalytical methods according to FDA guidelines. It’s used to test the interference from excipients in pharmaceutical tablets, ensuring accurate drug dosage and efficacy .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Direcciones Futuras

N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, are valuable targets in medicinal chemistry . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . Future research may focus on the development of these new synthetic methods and the exploration of the biological activities of these compounds.

Propiedades

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIONPAPDKZQLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380502 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

CAS RN |

368-83-2 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

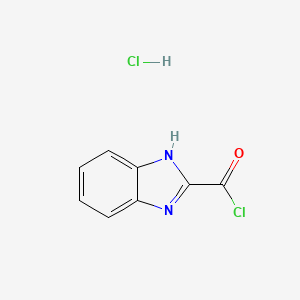

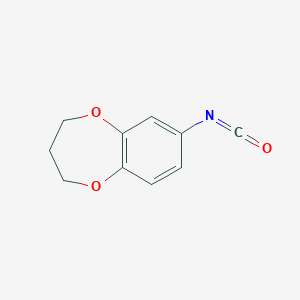

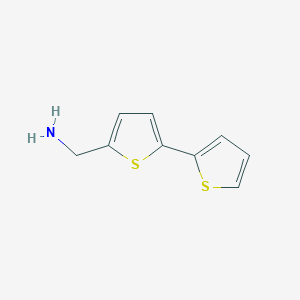

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)